

Theoretical Insights into the Stability of Dihydroxymaleic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dihydroxymaleic acid**

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For Researchers, Scientists, and Drug Development Professionals

Dihydroxymaleic acid, a dicarboxylic acid of significant interest in organic chemistry and biochemistry, presents a fascinating case study in molecular stability, influenced by its stereochemistry and the potential for tautomerism. This technical guide delves into the theoretical studies that illuminate the thermodynamic and kinetic stability of **dihydroxymaleic acid** and its isomers. By leveraging computational chemistry, we can gain a deeper understanding of the energetic landscape of these molecules, which is crucial for applications in drug design and development where molecular stability is paramount.

Core Concepts: Isomerism and Tautomerism

Dihydroxymaleic acid is the cis-isomer of 2,3-dihydroxybut-2-enedioic acid. Its geometric counterpart, dihydroxyfumaric acid (trans-isomer), provides a valuable point of comparison for understanding its stability. A key aspect of the stability of these molecules is their existence as different tautomers, primarily the enediol and various keto forms. The interconversion between these forms is a dynamic process governed by specific energy barriers.

Computational Methodology

The insights presented here are derived from computational studies, primarily employing Density Functional Theory (DFT). This quantum chemical method allows for the calculation of molecular structures, energies, and properties with a good balance of accuracy and computational cost.

Experimental Protocol: A Representative DFT Study

A comprehensive theoretical investigation into the isomers of dihydroxyfumaric acid, a geometric isomer of **dihydroxymaleic acid**, was conducted by Bolocan and Duca, providing a robust framework for understanding these systems.[\[1\]](#)[\[2\]](#)[\[3\]](#) The key aspects of their computational protocol are outlined below:

- Software: The ORCA software package was utilized for the DFT calculations.[\[1\]](#)
- Method: The B3LYP hybrid functional was employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
- Basis Set: The 6–311++G(2df,2p) basis set was used. This is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (2df,2p) to allow for more flexibility in describing the electron distribution.
- Solvation Model: To simulate an aqueous environment, the Solvation Model based on Density (SMD) was applied.[\[1\]](#)
- Calculations Performed:
 - Geometry Optimization: The molecular structures of all isomers were optimized to find their lowest energy conformations.
 - Frequency Calculations: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
 - Thermodynamic Properties: Gibbs free energies (G) were calculated to determine the relative stabilities of the different isomers at a standard temperature (298.15 K).
 - Transition State Search: The geometries of transition states for the interconversion between isomers were located and characterized.
 - Activation Energy Calculation: The energy difference between the transition state and the reactant was calculated to determine the activation energy (Ea) for the isomerization and

tautomerization processes.

Data Presentation: Stability of Dihydroxyfumaric Acid Isomers

The following tables summarize the quantitative data on the relative Gibbs free energies of the most stable enediol and keto tautomers of dihydroxyfumaric acid, as well as the activation energies for their interconversion, based on the work of Bolocan and Duca.[1][2] While this data is for the trans-isomer, it provides a crucial baseline for understanding the analogous landscape for **dihydroxymaleic acid**. The cis-configuration in **dihydroxymaleic acid** is expected to influence these values due to different intramolecular interactions, such as hydrogen bonding.

Table 1: Relative Gibbs Free Energies of Dihydroxyfumaric Acid Tautomers

Tautomer	Form	Relative Gibbs Free Energy (kJ/mol) - Gas Phase	Relative Gibbs Free Energy (kJ/mol) - Aqueous Solution
E1	Enediol	0.00	4.3
E2	Enediol	4.3	0.00
E3	Enediol	8.5	1.1
K1	Keto	46.7	32.7

Data extracted from Bolocan and Duca (2021).[2]

Table 2: Activation Energies for Interconversion of Dihydroxyfumaric Acid Tautomers

Reaction	Activation Energy (Ea) (kJ/mol) - Gas Phase	Gibbs Free Energy of Activation (ΔG^\ddagger) (kJ/mol) - Gas Phase	Activation Energy (Ea) (kJ/mol) - Aqueous Solution	Gibbs Free Energy of Activation (ΔG^\ddagger) (kJ/mol) - Aqueous Solution
Enediol → Keto	230 - 310	Not explicitly stated	180 - 230	Not explicitly stated
Keto → Enediol	~180 - 260	Not explicitly stated	~130 - 180	Not explicitly stated
Enediol ↔ Enediol (Internal Rotation)	0.15 - 75	Not explicitly stated	Not explicitly stated	Not explicitly stated
Proton Transfer	135 - 160	Not explicitly stated	Not explicitly stated	Not explicitly stated

Data ranges are approximate based on the values reported by Bolocan and Duca (2022).[\[1\]](#)

Key Findings from Theoretical Studies

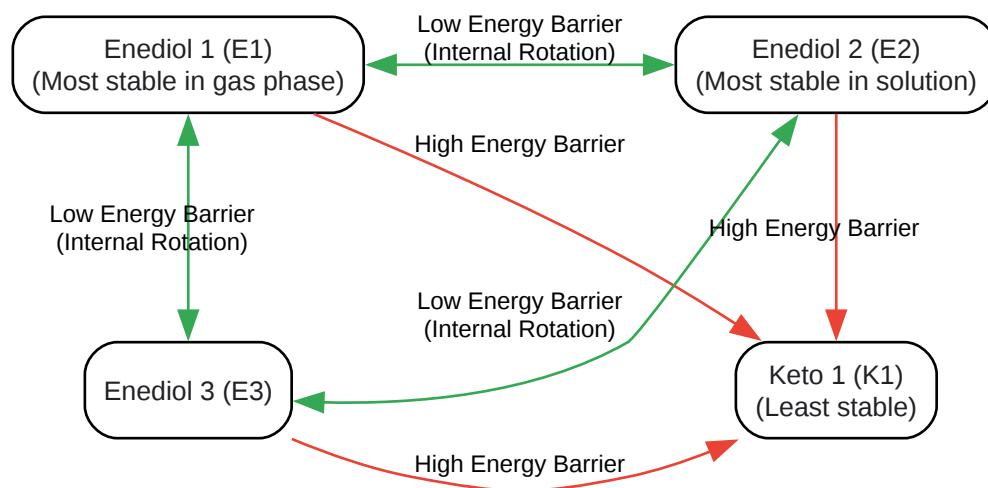
- Predominance of the Enediol Form: Theoretical calculations consistently show that the enediol tautomer of dihydroxyfumaric acid is significantly more stable than the keto forms in both the gas phase and aqueous solution.[\[2\]](#) The most stable enediol isomer in the gas phase (E1) has a Gibbs free energy that is 46.7 kJ/mol lower than the most stable keto form (K1).[\[2\]](#) In an aqueous solution, this difference is 32.7 kJ/mol for the most stable enediol isomer (E2).[\[2\]](#)
- High Barrier for Keto-Enol Tautomerization: The interconversion between the enediol and keto forms involves a substantial activation energy barrier, typically in the range of 230–310 kJ/mol in the gas phase.[\[1\]](#)[\[2\]](#) This indicates that at room temperature, the rate of tautomerization is very slow.
- Solvent Effects: The presence of a solvent like water lowers the activation energy for keto-enol tautomerization by 50-80 kJ/mol, facilitating the process to some extent.[\[1\]](#)[\[2\]](#) Water

also influences the relative stability of the different enediol isomers.

- **Intramolecular Interactions:** The stability of the different tautomers is influenced by intramolecular hydrogen bonding. In **dihydroxymaleic acid**, the *cis* configuration of the carboxylic acid groups would allow for stronger intramolecular hydrogen bonding, which is expected to have a significant impact on the relative energies of its tautomers compared to dihydroxyfumaric acid.

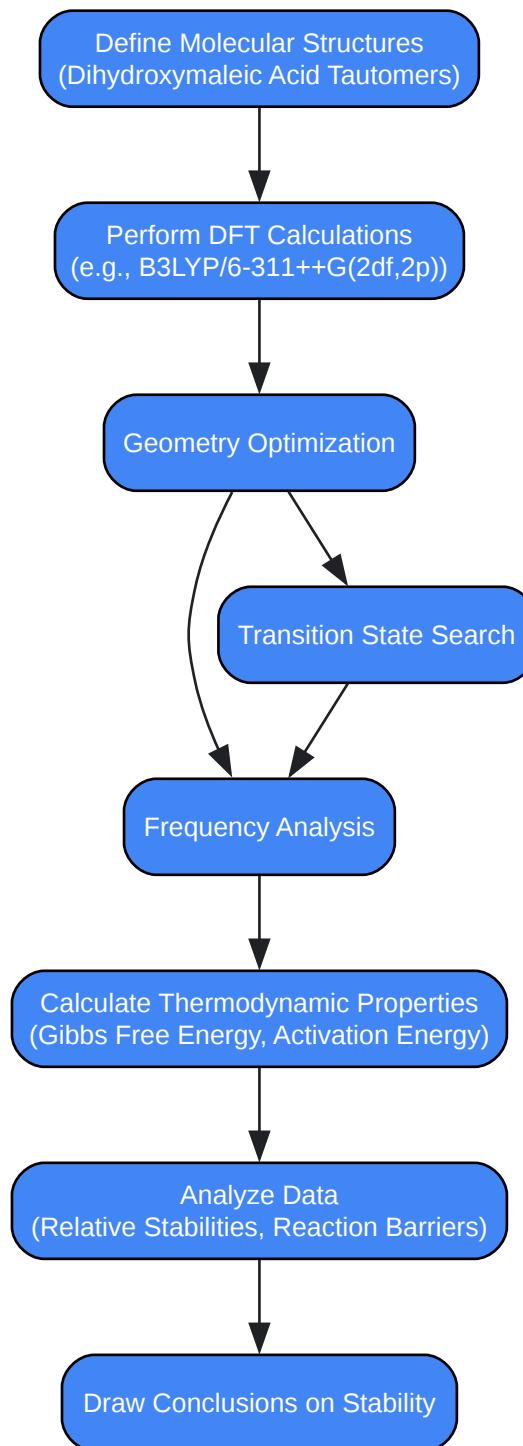
Visualizing the Energetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and pathways discussed.



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Relative stability of dihydroxymaleic acid tautomers.



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A typical computational workflow for stability analysis.

Implications for Drug Development

The theoretical study of **dihydroxymaleic acid** and its isomers provides critical information for drug development professionals:

- Polymorphism and Formulation: Understanding the relative stabilities of different tautomers is essential for controlling polymorphism in the solid state, which can significantly impact the solubility, dissolution rate, and bioavailability of a drug.
- Metabolic Stability: The kinetic stability, as indicated by the activation barriers for isomerization and decomposition, can provide insights into the metabolic fate of a drug molecule.
- Receptor Binding: Different tautomers will have different three-dimensional shapes and electronic properties, leading to variations in their binding affinity to biological targets. A thorough understanding of the predominant tautomeric form under physiological conditions is therefore crucial for rational drug design.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful lens through which to examine the stability of **dihydroxymaleic acid** and its related isomers. The available data on dihydroxyfumaric acid indicates that the enediol form is thermodynamically preferred, and that a significant energy barrier hinders its conversion to the keto tautomer. While direct computational data for **dihydroxymaleic acid** is less prevalent in the literature, the established methodologies provide a clear path for future investigations. A comprehensive understanding of the tautomeric landscape of **dihydroxymaleic acid** is a critical step in harnessing its potential in medicinal chemistry and materials science.

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- To cite this document: BenchChem. [Theoretical Insights into the Stability of Dihydroxymaleic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505802#theoretical-studies-on-dihydroxymaleic-acid-stability\]](https://www.benchchem.com/product/b1505802#theoretical-studies-on-dihydroxymaleic-acid-stability)

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